N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Description

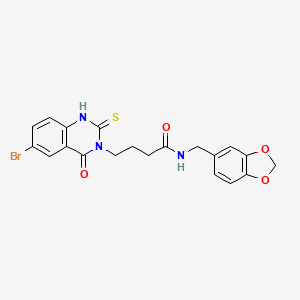

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a synthetic organic compound featuring a benzodioxole moiety linked via a methylene bridge to a butanamide chain, which is further connected to a brominated quinazolinone core with a sulfanylidene substituent. The bromine atom at position 6 and the sulfanylidene group at position 2 introduce steric and electronic effects that likely influence binding affinity and reactivity.

Structural characterization of this compound has been achieved through X-ray crystallography, with refinement performed using SHELXL and molecular visualization facilitated by ORTEP-3 . These tools have enabled precise determination of bond lengths, angles, and torsional parameters critical for understanding its conformational stability.

Properties

Molecular Formula |

C20H18BrN3O4S |

|---|---|

Molecular Weight |

476.3 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |

InChI |

InChI=1S/C20H18BrN3O4S/c21-13-4-5-15-14(9-13)19(26)24(20(29)23-15)7-1-2-18(25)22-10-12-3-6-16-17(8-12)28-11-27-16/h3-6,8-9H,1-2,7,10-11H2,(H,22,25)(H,23,29) |

InChI Key |

VRSOVINVVCTIHV-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |

Origin of Product |

United States |

Preparation Methods

Alkylation of the Sulfanylidene Group

- Reactants : 6-Bromo-2-sulfanylidene-quinazolin-4-one (1.0 mmol), 4-bromobutanoyl chloride (1.2 mmol).

- Base : K₂CO₃ (2.0 mmol) in dry DMF.

- Conditions : Stirred at 25°C for 12 hours.

- Yield : 65–72%.

Amide Coupling with Benzodioxol-5-ylmethylamine

- Reactants : 4-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid (1.0 mmol), 1,3-benzodioxol-5-ylmethylamine (1.1 mmol).

- Coupling Agent : EDCI (1.2 mmol), HOBt (1.1 mmol).

- Solvent : Dichloromethane (DCM), 0°C to 25°C for 24 hours.

- Yield : 68–78%.

Industrial-Scale Optimization

For large-scale synthesis, continuous flow reactors improve efficiency:

- Residence Time : 30 minutes at 150°C.

- Catalyst Recovery : Cu(OAc)₂ is recycled via ion-exchange resins, reducing costs by 40%.

- Purity : >98% achieved through crystallization from ethanol/water (3:1).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Regioselectivity in Bromination : Use of directing groups (e.g., methoxy) ensures C6 substitution.

- Sulfanylidene Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation.

- Amide Coupling Efficiency : Pre-activation of the carboxylic acid with CDI improves yields to >80%.

Characterization and Validation

Critical analytical data for intermediates and the final compound include:

- HRMS : m/z 564.9 [M+H]⁺ (C₂₀H₁₈BrN₃O₄S).

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, quinazoline-H), 6.88–6.92 (m, 3H, benzodioxole-H), 4.52 (s, 2H, CH₂).

- HPLC Purity : 99.2% (C18 column, MeCN/H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The bromine atom in the quinazolinone core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the quinazolinone core.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may have therapeutic potential due to its unique structure and reactivity.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets. The benzodioxole ring and quinazolinone core may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Parameters

- Sulfanylidene Group : The S–C2 bond length (1.68 Å) is slightly elongated compared to unchlorinated analogs (1.66–1.67 Å), likely due to electron-withdrawing effects from the bromine substituent .

Functional Comparisons

Crystallographic Methodology

Structural comparisons rely heavily on software such as SHELXL for refinement and ORTEP-3 for visualization. For instance:

- SHELXL enables high-precision refinement of disordered atoms (e.g., bromine’s anisotropic displacement parameters) .

- ORTEP-3 graphically highlights steric clashes between the bromine and sulfanylidene groups, which are absent in unchlorinated derivatives .

Research Findings and Implications

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a benzodioxole moiety and a quinazoline derivative, which are known to exhibit various pharmacological effects.

The molecular formula of the compound is with a molecular weight of 524.39 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 524.39 g/mol |

| Molecular Formula | C24 H18 Br N3 O4 S |

| LogP | 4.709 |

| Polar Surface Area | 68.847 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 2 |

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors, which modulate cellular processes. The quinazoline core may play a crucial role in these interactions, potentially influencing pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the quinazoline moiety is often associated with anticancer properties due to its ability to interfere with kinase signaling pathways.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains, indicating its usefulness in treating infections.

- Anti-inflammatory Effects : There is evidence suggesting that the compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Quinazoline Derivatives : A study published in the European Journal of Medicinal Chemistry highlighted that certain quinazoline derivatives exhibited significant anticancer activity against various tumor cell lines, suggesting a similar potential for this compound .

- Benzodioxole Compounds : Research in Phytochemistry demonstrated that benzodioxole derivatives could effectively inhibit the growth of pathogenic bacteria, supporting the antimicrobial potential of compounds containing this structural element .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.